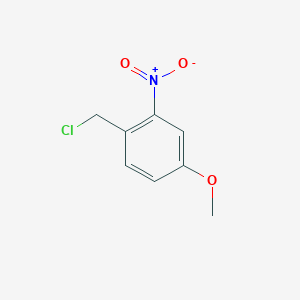

1-(Chloromethyl)-4-methoxy-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

1-(chloromethyl)-4-methoxy-2-nitrobenzene |

InChI |

InChI=1S/C8H8ClNO3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,5H2,1H3 |

InChI Key |

IKXFTJGKNJOQNB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CCl)[N+](=O)[O-] |

Origin of Product |

United States |

Contextualization Within Nitroaromatic and Benzylic Halide Chemistry

1-(Chloromethyl)-4-methoxy-2-nitrobenzene is a member of two important classes of organic compounds: nitroaromatics and benzylic halides. The chemical behavior of this molecule is a direct consequence of the interplay between the functional groups present on the benzene (B151609) ring.

Nitroaromatic compounds are characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring. The nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring. numberanalytics.com This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution and facilitates nucleophilic aromatic substitution. scispace.com Furthermore, the nitro group itself can undergo a variety of transformations, most notably reduction to an amino group (–NH₂), which is a cornerstone of many synthetic pathways. numberanalytics.com

Overview of Strategic Importance in Advanced Organic Synthesis

The strategic importance of 1-(chloromethyl)-4-methoxy-2-nitrobenzene in advanced organic synthesis lies in its potential as a versatile intermediate for the construction of more complex molecules, particularly those containing the 4-methoxy-2-nitrophenyl scaffold. This structural motif is of interest in medicinal chemistry and materials science. nih.govresearchgate.net

The chloromethyl group serves as a reactive handle for the introduction of a wide variety of nucleophiles, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This makes the compound a valuable precursor for the synthesis of a diverse range of derivatives. For instance, it can be used to introduce the 4-methoxy-2-nitrobenzyl group into other molecules, a common strategy in the synthesis of pharmaceuticals and other biologically active compounds.

Furthermore, the nitro group can be readily reduced to an amino group. This transformation opens up another avenue for synthetic elaboration, such as diazotization followed by Sandmeyer reactions or the formation of amides, sulfonamides, and other nitrogen-containing functional groups. The resulting anilines are also key precursors in the synthesis of various dyes and pigments. numberanalytics.com

The combination of a reactive benzylic halide and a reducible nitro group on the same molecule allows for a stepwise and regioselective functionalization of the aromatic ring, making it a valuable tool for the synthesis of polysubstituted aromatic compounds. openstax.orglibretexts.org

Mechanistic Investigations of Reactions Involving 1 Chloromethyl 4 Methoxy 2 Nitrobenzene

Elucidation of Reaction Mechanisms for Key Transformations

The reactions involving 1-(Chloromethyl)-4-methoxy-2-nitrobenzene, particularly its reduction, are governed by complex, multi-step mechanisms. The reduction of nitroaromatic compounds can proceed through a six-electron transfer process to yield the corresponding amine, involving several key intermediates. mdpi.com A central feature in the mechanism of many nitroaromatic compounds is the initial single-electron transfer to form a nitro radical-anion. nih.govnih.gov

For chloromethyl-substituted nitroaromatics, such as the related p-nitrobenzyl chloride, a unique mechanistic pathway has been identified. Following the initial electron transfer, the resulting radical anion can undergo a rapid expulsion of the chloride ion. nih.govresearchgate.net This process forms a neutral carbon-centered nitrobenzyl radical, representing a significant deviation from a direct reduction pathway of the nitro group itself. nih.govresearchgate.net This fragmentation is a critical step that dictates the subsequent reaction products. The formation of this highly reactive carbon-centered radical can lead to dimerization products, such as 4,4'-dinitrostilbene (B1234727) in the case of p-nitrobenzyl chloride, or reactions with other available nucleophiles or radical species. mst.edu

Identification and Characterization of Reaction Intermediates

The identification of transient species formed during reactions of this compound is fundamental to confirming proposed mechanisms. Due to their inherent instability, the direct observation of these intermediates often requires specialized spectroscopic techniques.

Nitroaromatic Radical-Anions: The primary intermediate in the reductive pathway is the nitroaromatic radical-anion. nih.govnih.gov This species is formed by a single-electron transfer to the parent molecule. Electron Spin Resonance (ESR) spectroscopy is a powerful tool for the characterization of these radical species, providing information on their electronic structure and spin distribution. rsc.org For related compounds, ESR studies have successfully characterized the resulting radical anions and their hyperfine coupling constants. rsc.org

Carbon-Centered Radicals: A key intermediate specific to nitrobenzyl chlorides is the carbon-centered nitrobenzyl radical. nih.govresearchgate.net This species is formed following the dissociation of the chloride ion from the initial radical-anion. nih.govresearchgate.net These radicals are highly reactive and can account for the unique reactivity and cytotoxicity of this class of compounds. nih.govresearchgate.net

Nitroso and Hydroxylamine (B1172632) Intermediates: In the full reduction pathway to an amine, nitroso (ArNO) and hydroxylamine (ArNHOH) species are expected intermediates. mdpi.com However, these species can be short-lived and difficult to isolate. Their presence is often inferred from the final product distribution or trapped through specific reagents.

The characterization of these intermediates confirms that the reaction pathways are more complex than a simple, direct conversion and involve highly reactive radical species.

Studies on Regioselectivity and Stereoselectivity in Synthetic Pathways

The substituents on the benzene (B151609) ring of this compound play a critical role in directing the outcome of synthetic transformations. The electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group, along with the reactive chloromethyl group, create a complex electronic and steric environment that governs the regioselectivity and stereoselectivity of its reactions.

In the case of this compound, the methoxy group at position 4 and the nitro group at position 2 would direct incoming nucleophiles to specific positions on the ring. Furthermore, the chloromethyl group itself is a primary site for SN2 reactions. The interplay between these reactive sites means that reaction conditions must be carefully controlled to achieve the desired regiochemical outcome. For instance, in a patented synthesis involving a related compound, 4-nitro-2-methoxymethyl-chlorobenzene, a nucleophilic displacement of the aromatic chlorine was achieved, noting that the specific substitution pattern was crucial for activating this position. google.com

Theoretical studies, such as those employing Density Functional Theory (DFT), are valuable for predicting and explaining the regioselectivity of reactions by analyzing the electronic properties and energies of potential transition states and intermediates.

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies provide quantitative insight into reaction mechanisms by measuring reaction rates and identifying the rate-determining step. For reactions involving this compound, understanding the kinetics is essential for process optimization.

| Compound | Rate Constant for Chloride Expulsion (s⁻¹) |

| p-Nitrobenzyl chloride radical anion | 1 x 10⁴ |

| o-Nitrobenzyl chloride radical anion | 4 x 10³ |

| Data derived from studies on analogous nitrobenzyl chloride compounds. nih.govresearchgate.net |

Kinetic models can be developed by monitoring the concentration of reactants and products over time, often using techniques like gas chromatography or spectroscopy. In studies of the chlorination of 1-chloro-4-nitrobenzene, it was found that the reaction was first order with respect to both the nitroaromatic compound and chlorine. researchgate.net Such analyses allow for the determination of reaction orders, rate coefficients, and activation energies, which collectively define the reaction's kinetic profile. researchgate.net For complex reactions, identifying the rate-determining step helps to focus optimization efforts on the most critical phase of the transformation.

Electron Transfer Pathways in Nitroaromatic Reduction

The reduction of this compound is initiated by electron transfer, a process that can occur via single-electron or two-electron pathways. The specific pathway is influenced by the reducing agent and the reaction environment.

The predominant initial step in many chemical and biological reductions of nitroaromatic compounds is a single-electron transfer (SET) to the nitro group, forming a nitroaromatic radical-anion (ArNO₂⁻). mdpi.comnih.govnih.gov The redox properties of the nitroaromatic compound are a key factor controlling this process. nih.govnih.gov This radical-anion is an obligate intermediate in many reductive metabolic pathways. nih.govnih.gov

A distinctive feature for nitrobenzyl chlorides is the subsequent fate of this radical-anion. Instead of the nitro group undergoing further reduction, the intermediate can fragment, expelling a chloride ion to form a carbon-centered radical. nih.govresearchgate.net This pathway is significant because it results in the formation of a highly reactive species without any net reduction of the nitro group itself. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies of 1 Chloromethyl 4 Methoxy 2 Nitrobenzene

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules. For nitroaromatic compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), can accurately predict molecular geometries and electronic characteristics. nih.govunpatti.ac.idresearchgate.netglobalresearchonline.net

Theoretical calculations for related substituted nitrobenzenes show that the optimized geometry is often planar, with the nitro group lying nearly coplanar with the benzene (B151609) ring to maximize resonance. unpatti.ac.idresearchgate.netnih.gov However, substituents can induce slight deviations. For instance, in 1-(chloromethyl)-4-nitrobenzene, the nitro group is almost coplanar with the aromatic ring (dihedral angle of 2.9°), but the chloromethyl group causes the chlorine atom to deviate significantly from the ring plane. researchgate.netnih.gov Similar calculations for 1-(chloromethyl)-4-methoxy-2-nitrobenzene would elucidate its specific bond lengths, bond angles, and dihedral angles, revealing the influence of the combined substituents.

Electronic properties derived from DFT calculations are crucial for understanding the molecule's behavior. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. mdpi.com For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group typically leads to a low-lying LUMO, making them susceptible to electron-accepting interactions. nih.govmdpi.com Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Representative Calculated Properties for a Substituted Nitrobenzene (B124822) (1,2,3-trichloro-4-nitrobenzene) using DFT/B3LYP Data presented is for a related compound to illustrate typical computational outputs.

| Property | 6-31+G(d,p) | 6-311++G(d,p) |

| Total Energy (Hartree) | -1931.14 | -1931.22 |

| Dipole Moment (Debye) | 3.5103 | 3.4734 |

| HOMO Energy (eV) | -8.01 | -8.03 |

| LUMO Energy (eV) | -3.95 | -3.97 |

| HOMO-LUMO Gap (eV) | 4.06 | 4.06 |

| Source: Adapted from computational studies on substituted nitrobenzenes. globalresearchonline.net |

Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the reactivity and potential reaction pathways of this compound. The electronic properties calculated via DFT serve as powerful reactivity descriptors. nih.gov

The distribution of the HOMO and LUMO provides insight into the molecule's reactivity. The LUMO is typically localized over the nitro group and the aromatic ring, indicating that these are the primary sites for nucleophilic attack. nih.govresearchgate.net This is a general feature of nitroaromatic compounds, whose reactivity is often dominated by the electron-withdrawing nitro group. researchgate.net Conversely, the MEP map can identify the most positive regions, which are susceptible to attack by nucleophiles.

Computational analysis enables the exploration of potential reaction pathways by calculating the energies of reactants, transition states, and products. nih.gov For nitroaromatics, common transformations include nucleophilic aromatic substitution, where a nucleophile replaces a group on the ring, and the reduction of the nitro group to an amino group. researchgate.netnih.gov In the case of this compound, the chloromethyl group represents another reactive site, susceptible to nucleophilic substitution (an SN2 reaction). Theoretical modeling can determine the activation energies for these competing pathways, thereby predicting the most likely chemical transformations under specific conditions.

Analysis of Excited States and Photochemistry of Related Nitrobenzyl Systems

The photochemistry of nitroaromatic compounds is a complex field where computational studies provide essential insights into the behavior of molecules upon absorption of light. rsc.org Nitroaromatics are known for their unique photoinduced pathways, including rapid intersystem crossing (ISC) from the initially excited singlet state (S₁) to a triplet state (T₁). rsc.orgresearchgate.net This is due to strong spin-orbit coupling facilitated by the nitro group.

Computational methods like Time-Dependent DFT (TD-DFT) can calculate the energies of electronic excited states (S₁, T₁, etc.) and map out potential energy surfaces. researchgate.net For nitrobenzene and related systems, studies show that upon excitation, the molecule can relax through geometric distortions, often involving the out-of-plane rotation and pyramidalization of the nitro group. researchgate.net

These computational models can trace the relaxation pathways from the excited state. For some nitrobenzyl compounds, intramolecular hydrogen abstraction by the excited nitro group from the benzylic position is a key photochemical reaction. researchgate.netacs.org Another possible pathway is the cleavage of bonds, such as the C-Cl bond in the chloromethyl group or the C-N bond of the nitro group. Computational studies can help determine the feasibility of these photochemical events by identifying the relevant transition states and intermediates on the excited-state potential energy surface. rsc.orgresearchgate.net The surrounding environment, such as the solvent, can also be included in models and has been shown to influence photochemical dynamics by affecting energy transfer and internal conversion processes. nih.gov

Structure-Reactivity Relationship Predictions and Quantitative Structure–Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or toxicity. mdpi.com For nitroaromatic compounds, which are widely used in industry but can pose environmental and health risks, QSAR models are crucial for predicting their effects without extensive experimental testing. researchgate.netdergipark.org.tr

The development of QSAR models relies on molecular descriptors, which are numerical representations of a molecule's properties. Computational chemistry is essential for generating these descriptors. nih.gov For nitroaromatics, key descriptors often include:

Quantum-Chemical Descriptors: Such as the energy of the LUMO (ELUMO), which relates to the compound's electrophilicity and ability to accept an electron. A lower ELUMO value often correlates with higher toxicity for this class of compounds. nih.govmdpi.com Other descriptors include dipole moment and atomic charges.

Topological Descriptors: These describe the connectivity and shape of the molecule. nih.gov

Hydrophobicity: Often represented by the octanol/water partition coefficient (LogKow), which can also be estimated computationally. mdpi.com

These descriptors are used in multiple linear regression or machine learning algorithms to build a mathematical model that predicts a specific activity, such as toxicity to an organism. nih.govresearchgate.net Such models have successfully predicted the toxicity of various nitrobenzene derivatives, demonstrating that their biological action is often governed by factors like electrophilicity and the number and position of nitro groups. nih.govdergipark.org.tr

Thermodynamic and Kinetic Modeling of Chemical Transformations

Kinetic modeling involves locating the transition state structure for a given reaction step and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate. For substituted nitrobenzenes, theoretical studies have investigated the kinetics of various reactions, including unimolecular decomposition. acs.org These studies show how the nature and position of substituents influence the activation barriers for processes like C-NO₂ bond cleavage. acs.org For example, electron-donating groups (like methoxy) and electron-withdrawing groups can have significant, position-dependent effects on reaction energy profiles due to resonance and inductive effects. researchgate.netacs.org Such modeling could be applied to this compound to predict its thermal stability and decomposition pathways or to model the kinetics of its reaction with various nucleophiles.

Advanced Characterization Techniques Applied to Elucidate Chemical Behavior

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis and Mechanistic Insights

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural confirmation of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene. In a suitable deuterated solvent, the ¹H NMR spectrum would provide key information. The protons of the chloromethyl group (-CH₂Cl) are expected to appear as a distinct singlet, with its chemical shift influenced by the electronegativity of the chlorine atom and the aromatic ring. The methoxy (B1213986) group (-OCH₃) protons would also produce a singlet. The aromatic protons, due to their distinct electronic environments shaped by the electron-withdrawing nitro group and the electron-donating methoxy group, would exhibit a complex splitting pattern, likely as multiplets.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum would show distinct signals for the chloromethyl carbon, the methoxy carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents, aiding in the definitive assignment of the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂Cl | 4.5 - 5.0 | 45 - 50 |

| -OCH₃ | 3.8 - 4.0 | 55 - 60 |

| Aromatic H | 7.0 - 8.2 | - |

| Aromatic C | - | 110 - 155 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Advanced Mass Spectrometry Techniques for Identification of Transient Intermediates

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and fragmentation pattern of this compound, which is essential for its identification and for studying its behavior in chemical reactions. Electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion peak (M⁺), confirming the compound's molecular weight. Subsequent fragmentation could involve the loss of the chlorine atom, the chloromethyl group, the nitro group, or the methoxy group, providing a characteristic fragmentation pattern that serves as a fingerprint for the molecule.

Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are particularly useful for studying reaction mixtures and identifying transient intermediates, which are often charged or highly polar. For example, in nucleophilic substitution reactions involving the chloromethyl group, ESI-MS could be employed to detect and characterize fleeting reaction intermediates, offering valuable mechanistic insights.

X-ray Crystallography for Solid-State Structural Determination

For comparison, the crystallographic data of a related compound, 1-(chloromethyl)-4-nitrobenzene, reveals that the nitro group is nearly coplanar with the aromatic ring. nih.govresearchgate.net The crystal structure is stabilized by weak intermolecular interactions. nih.govresearchgate.net Similar analyses for this compound would provide invaluable data on how the presence of the methoxy group influences the crystal packing and intermolecular forces.

Table 2: Illustrative Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry of the crystal lattice |

| Unit Cell Dimensions (Å) | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) |

| Bond Lengths (Å) | The distances between bonded atoms |

| Bond Angles (°) | The angles formed by three connected atoms |

| Torsion Angles (°) | The dihedral angles describing the conformation of the molecule |

Note: This table illustrates the type of data obtained from an X-ray crystallography experiment; specific values for this compound are not currently available.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands. The nitro group (NO₂) would show strong asymmetric and symmetric stretching vibrations, typically in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹ respectively. The C-O stretching of the methoxy group would appear in the region of 1200-1300 cm⁻¹ (asymmetric) and around 1000-1100 cm⁻¹ (symmetric). The C-Cl stretching of the chloromethyl group is expected in the 600-800 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching of the nitro group often gives a strong Raman signal. These spectroscopic techniques are also invaluable for real-time reaction monitoring, allowing for the observation of the disappearance of reactant peaks and the appearance of product peaks, thus providing kinetic and mechanistic information.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Methoxy (C-O) | Asymmetric Stretch | 1200 - 1300 |

| Methoxy (C-O) | Symmetric Stretch | 1000 - 1100 |

| Chloromethyl (C-Cl) | Stretch | 600 - 800 |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

Electrochemical Methods for Redox Potential Determination and Reaction Pathway Analysis

Electrochemical methods, such as cyclic voltammetry, are instrumental in investigating the redox properties of this compound. The nitro group is electrochemically active and can undergo reduction. The reduction potential provides a measure of the ease with which an electron can be added to the molecule, a parameter that is influenced by the other substituents on the aromatic ring. The electron-donating methoxy group and the electron-withdrawing chloromethyl group will modulate the redox potential of the nitro group.

By studying the electrochemical behavior under different conditions (e.g., varying pH, solvent), it is possible to gain insights into the reaction pathways following electron transfer. For instance, the initial one-electron reduction of the nitro group can lead to the formation of a radical anion. The stability and subsequent reactions of this intermediate can be probed using electrochemical techniques, providing a deeper understanding of the compound's reactivity in redox processes.

Synthetic Utility and Applications in Advanced Chemical Synthesis

A Versatile Intermediate for Complex Organic Molecules

The strategic placement of three distinct functional groups on the benzene (B151609) ring makes 1-(chloromethyl)-4-methoxy-2-nitrobenzene a valuable and versatile intermediate in the synthesis of a wide array of complex organic molecules. The chloromethyl group serves as a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functionalities. Simultaneously, the nitro group can be readily reduced to an amino group, which can then participate in a myriad of further transformations, such as diazotization and coupling reactions or amide bond formation. The methoxy (B1213986) group, being relatively stable, influences the reactivity and regioselectivity of reactions on the aromatic ring.

This multi-functionality allows for a stepwise and controlled elaboration of the molecule, enabling the synthesis of intricate structures from a relatively simple starting material. For instance, the chloromethyl group can be converted to an aldehyde, an alcohol, or a nitrile, while the nitro group is transformed into an amine, providing multiple pathways for diversification and the construction of molecular complexity.

A Precursor in the Development of Functional Materials and Dyes

The inherent electronic properties of this compound and its derivatives make it a promising precursor for the development of novel functional materials and dyes. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups creates a "push-pull" system, which is a common feature in molecules with interesting photophysical properties, such as those used in nonlinear optics and as fluorescent probes.

While specific examples of functional materials derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in various dyes and pigments. The ability to introduce different substituents through the chloromethyl and nitro groups allows for the fine-tuning of the electronic and, consequently, the optical properties of the resulting molecules. This tunability is crucial in the design of new dyes with specific absorption and emission characteristics for applications in areas such as textile dyeing, printing, and as components in organic light-emitting diodes (OLEDs).

Application in Total Synthesis Strategies of Natural Products and Designed Molecules

The utility of this compound as a building block extends to the challenging field of total synthesis. While specific examples of its direct application in the total synthesis of complex natural products are not readily found in mainstream literature, its structural framework is present in numerous biologically active molecules. Synthetic chemists often employ building blocks with similar substitution patterns to construct key fragments of natural products.

The strategic functionalization of this compound allows for its incorporation into larger, more complex molecular scaffolds. For example, the chloromethyl group can be used to link this aromatic core to other parts of a target molecule, while the nitro and methoxy groups can be further manipulated to install the required functionality of the natural product. This approach, known as a convergent synthesis, is often more efficient than linear strategies.

Construction of Nitrogen and Sulfur Heterocycles

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of a variety of such heterocyclic systems.

The reactive chloromethyl group can readily react with binucleophilic reagents containing nitrogen and sulfur atoms to form cyclic structures. For instance, reaction with thiourea (B124793) or substituted thioureas can lead to the formation of aminothiazole derivatives. Similarly, reactions with compounds containing both amino and thiol groups can be employed to construct benzothiazines and other related sulfur- and nitrogen-containing heterocycles. The subsequent reduction of the nitro group to an amine provides an additional handle for further annulation reactions, leading to the formation of more complex polycyclic heterocyclic systems.

Enabling the Synthesis of Multi-functionalized Aromatic Systems

The inherent structure of this compound makes it an ideal starting material for the synthesis of other multi-functionalized aromatic systems. The existing substituents direct the position of further electrophilic aromatic substitution reactions, allowing for the controlled introduction of additional functional groups onto the benzene ring.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Sustainable Synthetic Routes

The pursuit of green chemistry principles is a major driver for innovation in chemical synthesis. rsc.org Future research on 1-(chloromethyl)-4-methoxy-2-nitrobenzene will likely prioritize the development of environmentally benign synthetic protocols that minimize waste and avoid hazardous reagents. nih.govresearchgate.net

Key areas of focus include:

Aqueous-Based Syntheses: Exploring water as a solvent for the synthesis of nitroaromatic compounds is a significant green alternative to volatile organic solvents. nih.govfigshare.com Research could adapt methods, such as those using reagents like potassium peroxymonosulfate (B1194676) (Oxone) in water, for the oxidation of precursor amines, offering advantages of operational simplicity and safety. figshare.comscribd.com

Catalyst-Free Reactions: Developing synthetic steps that proceed without a catalyst, particularly in greener solvents like water, represents a highly sustainable approach. nih.gov Investigating catalyst-free nucleophilic substitution reactions on the aromatic ring could provide new pathways to functionalized derivatives. nih.gov

Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Approaches

| Synthetic Step | Conventional Method | Potential Sustainable Alternative | Key Advantages |

|---|---|---|---|

| Nitration | Mixed HNO₃/H₂SO₄ | Milder nitrating agents; enzymatic nitration | Reduced acid waste, improved safety, higher selectivity |

| Solvent Use | Volatile Organic Solvents (VOCs) | Water, supercritical CO₂, or solvent-free conditions | Reduced environmental pollution, lower cost, enhanced safety nih.gov |

| Chloromethylation | Friedel-Crafts based methods | Biocatalytic or flow-based chlorination | Use of renewable catalysts, precise control over reaction europa.eu |

Exploration of New Catalytic and Biocatalytic Transformations

Catalysis and biocatalysis offer powerful tools for selective and efficient chemical transformations. Applying these to this compound could unlock novel reaction pathways and provide access to complex molecules.

Transition-Metal Catalyzed C-H Functionalization: The direct functionalization of C-H bonds is a step-economical strategy for molecular construction. nih.govresearchgate.net Future work could employ transition-metal catalysts, such as rhodium or manganese, to selectively activate and functionalize the C-H bonds on the benzene (B151609) ring of the title compound, enabling the introduction of new substituents with high regioselectivity. nih.govresearchgate.net

Biocatalytic Dearomatization: Enzymes, particularly dioxygenases found in microbes like Pseudomonas putida, can catalyze the dearomatizing dihydroxylation of aromatic molecules to produce versatile cyclohexadiene-diol intermediates. rsc.orgelsevierpure.com Applying arene dioxygenase enzymes to this compound could yield chiral diols, which are valuable building blocks for complex natural products and pharmaceuticals. rsc.org

Enzymatic Reduction and Functionalization: The nitro group is susceptible to enzymatic reduction. Exploring nitroreductases could provide a mild and selective method for converting the nitro group to an amine, which can then be further functionalized. Additionally, biocatalytic processes can convert toxic aromatic compounds into useful polycatechols. nih.gov The integration of photocatalysis with biocatalysis, known as photobiocatalysis, presents another promising avenue for unlocking new synthetic reactivities under mild conditions. researchgate.net

Table 2: Potential Biocatalytic Transformations for this compound

| Transformation Type | Enzyme Class | Potential Product | Significance |

|---|---|---|---|

| cis-Dihydroxylation | Arene Dioxygenase | Chiral cyclohexadiene-diol | Access to complex, stereodefined molecules rsc.org |

| Nitro Reduction | Nitroreductase | 2-(Chloromethyl)-5-methoxyaniline | Green route to anilines for further synthesis |

| Polymerization Precursor | Toluene Dioxygenase / Dehydrogenase | Substituted Catechol | Production of novel biopolymers with unique properties nih.gov |

Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity

Computational chemistry is an indispensable tool for modern synthetic planning, allowing for the prediction of reactivity and selectivity before a reaction is attempted in the lab.

Predicting Site Selectivity: For reactions like C-H functionalization, predicting the site of reaction on the aromatic ring can be challenging. chemrxiv.org Machine learning approaches, such as graph-convolutional neural networks, can be trained on large datasets of reactions to predict which C-H bond is most likely to react under specific conditions. rsc.orgmit.edu Applying these models to this compound could guide the choice of catalysts and reagents to achieve desired regioselectivity. rsc.org

Modeling Reaction Mechanisms: Quantum mechanical calculations can elucidate reaction pathways and transition states, providing insight into the factors that control reactivity. This understanding can be used to optimize reaction conditions for higher yields and selectivity.

In Silico Toxicity and Reactivity Screening: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of derivatives of this compound. mdpi.com Such computational tools can help prioritize the synthesis of compounds with desirable properties while flagging potentially hazardous structures early in the discovery process. nih.gov

Expanding Synthetic Applications in Emerging Fields of Chemical Science

The unique combination of functional groups in this compound makes it an attractive starting material for applications in materials science and medicinal chemistry.

Materials Science: Nitroaromatic compounds are precursors to materials with interesting optical properties. For example, the related compound 4-methoxy-2-nitroaniline (B140478) has been investigated for nonlinear optical (NLO) applications. researchgate.net Future research could explore the synthesis of novel dyes, pigments, or polymers derived from this compound for use in electronics and photonics.

Medicinal Chemistry: The nitroaromatic scaffold is present in numerous bioactive molecules. The reactive chloromethyl group allows for the facile introduction of this scaffold into larger, more complex structures. Future work could focus on using the compound as a building block to generate libraries of novel compounds for screening against various biological targets. The irreversible binding of reductive intermediates from some nitroaromatic compounds to DNA and proteins is a known mechanism of cytotoxicity and a basis for their investigation in drug development. nih.govresearchgate.net

Integration with Flow Chemistry and Automation for Scalable and Efficient Synthesis

Flow chemistry and automation are transforming chemical synthesis from a manual, batch-based process to a more efficient, safer, and scalable endeavor. synplechem.com

Continuous-Flow Synthesis: Nitration and other reactions involving nitro compounds can be highly exothermic and potentially hazardous in traditional batch reactors. rsc.orgeuropa.eu Performing these syntheses in continuous-flow microreactors offers superior heat transfer, precise temperature control, and a smaller reaction volume, significantly improving safety. ewadirect.comeuropa.eu Adapting the synthesis of this compound to a flow process would enhance safety and allow for easier scale-up. rsc.orgbeilstein-journals.org

Automated Synthesis and Workup: Integrating flow reactors with automated platforms for reaction workup, purification, and analysis can dramatically accelerate the synthesis of derivatives. nih.gov Such end-to-end automated systems would enable the high-throughput synthesis of libraries based on the this compound core for applications in drug discovery and materials science. synplechem.comnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(Chloromethyl)-5-methoxyaniline |

| 4-methoxy-2-nitroaniline |

| Nitric acid |

| Sulfuric acid |

Q & A

How can researchers optimize the synthetic yield of 1-(chloromethyl)-4-methoxy-2-nitrobenzene while minimizing by-product formation in Friedel-Crafts alkylation?

Methodological Answer:

- Reaction Parameters:

- Base Selection: Use NaOH or K₂CO₃ to deprotonate the aromatic ring, enhancing electrophilic substitution efficiency .

- Solvent Choice: Polar aprotic solvents like DMSO or acetonitrile improve reaction kinetics by stabilizing intermediates .

- Temperature Control: Maintain 60–80°C to balance reaction rate and side-reaction suppression.

- By-Product Mitigation:

- Stepwise Monitoring: Employ TLC or HPLC at 30-minute intervals to track intermediate formation (e.g., methoxybenzene derivatives) .

- Purification: Use silica-gel column chromatography with a hexane/ethyl acetate gradient (9:1 to 4:1) to isolate the target compound from chlorinated by-products.

What challenges arise in determining the crystal structure of this compound via X-ray diffraction, and how can SHELX software address them?

Methodological Answer:

- Challenges:

- Disorder in Chloromethyl Group: The flexible –CH₂Cl moiety may exhibit positional disorder, complicating electron density maps.

- Thermal Motion: Nitro and methoxy groups may cause anisotropic displacement, requiring robust refinement.

- SHELX Solutions:

How should researchers assess the hydrolytic stability of the chloromethyl group under varying pH conditions?

Methodological Answer:

-

Experimental Design:

- pH Range: Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C for 24 hours .

- Kinetic Analysis: Monitor hydrolysis via <sup>1</sup>H NMR (disappearance of –CH₂Cl peak at δ 4.5–4.7 ppm) or HPLC (retention time shifts).

-

Findings:

- Stability Threshold: Hydrolysis accelerates at pH > 9 due to nucleophilic attack by OH⁻, forming 4-methoxy-2-nitrobenzyl alcohol .

- Data Table:

pH Half-Life (hours) Major Product 2 >48 No degradation 7 36 Trace alcohol (<5%) 12 1.5 4-Methoxy-2-nitrobenzyl alcohol (95%)

What methodological approaches are recommended for evaluating the compound’s inhibitory effects on cytochrome P450 enzymes?

Methodological Answer:

- In Vitro Assays:

- Enzyme Incubation: Mix human liver microsomes with 1–100 µM compound and NADPH regenerating system at 37°C for 30 minutes .

- LC-MS/MS Analysis: Quantify residual enzyme activity by measuring metabolites (e.g., testosterone 6β-hydroxylation for CYP3A4 inhibition).

- Data Interpretation:

- IC50 Calculation: Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism).

- Competitive vs. Noncompetitive: Perform Lineweaver-Burk plots with varying substrate concentrations.

How can researchers resolve conflicting NMR data when assigning proton environments in the aromatic region?

Methodological Answer:

- Advanced NMR Techniques:

- 2D Experiments: Use HSQC to correlate <sup>13</sup>C–<sup>1</sup>H signals and NOESY to identify spatial proximity (e.g., methoxy group coupling with adjacent H) .

- Solvent Effects: Compare DMSO-d6 vs. CDCl3 spectra; DMSO deshields nitro-group protons, resolving overlaps.

- Case Study:

- Contradiction: Ambiguity between H-3 and H-5 protons due to similar δ 7.2–7.4 ppm shifts.

- Resolution: COSY reveals coupling between H-3 (δ 7.35) and H-4 (δ 7.28), confirmed by NOESY cross-peaks .

What strategies prevent reduction of the chloromethyl group during catalytic hydrogenation of the nitro group?

Methodological Answer:

- Catalyst Optimization:

- Selective Catalysts: Use Pd/C (5% w/w) in ethanol at 40 psi H2 and 25°C to favor nitro reduction over dechlorination .

- Poisoning Agents: Add thiourea (0.1 equiv) to suppress Pd activity toward C–Cl bonds.

- Monitoring:

- FT-IR: Track disappearance of nitro stretch (1520 cm<sup>−1</sup>) and retention of C–Cl (650 cm<sup>−1</sup>).

- Yield Data:

| Condition | Nitro Reduction Yield | Chloromethyl Retention |

|---|---|---|

| Pd/C, 25°C, 40 psi | 92% | 98% |

| PtO2, 50°C | 85% | 70% |

What safety protocols are critical when handling this compound in solution-phase reactions?

Methodological Answer:

- Engineering Controls:

- Ventilation: Use fume hoods with >0.5 m/s face velocity to prevent vapor inhalation (TLV: 0.1 ppm) .

- Containment: Employ sealed reactors with pressure-relief valves for exothermic reactions (e.g., alkylation).

- PPE Requirements:

- Respiratory: NIOSH-approved N95 masks for powder handling; full-face respirators for high-concentration vapors.

- Gloves: Nitrile gloves (≥8 mil thickness) resistant to chlorinated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.